molecular formula C13H14F3N5O2 B2743059 N-(1-hydroxybutan-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396714-63-8

N-(1-hydroxybutan-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2743059
CAS No.: 1396714-63-8
M. Wt: 329.283
InChI Key: TXWCXJTUEDTWEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-hydroxybutan-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a synthetic small molecule based on a tetrazole carboxamide scaffold, designed for advanced pharmacological and biochemical research. Compounds within this chemical class have been investigated as potent antagonists for the Free Fatty Acid Receptor 2 (FFA2/GPR43) , a G protein-coupled receptor that mediates the effects of short-chain fatty acids and is a promising target for treating metabolic and inflammatory diseases such as type 2 diabetes, asthma, and inflammatory bowel disease . The tetrazole ring is a well-established bioisostere for a carboxylic acid , serving to improve metabolic stability and alter the physicochemical properties of lead compounds, a strategy successfully employed in drug discovery programs to enhance potency and pharmacokinetic profiles . Beyond metabolic research, structurally similar tetrazole carboxamides have also shown significant promise as non-covalent caspase-1 inhibitors . Caspase-1 is a key enzyme in the activation of the inflammasome complex and the maturation of pro-inflammatory cytokines like IL-1β; its inhibition represents a therapeutic strategy for a range of inflammatory disorders, including autoimmune diseases and dysregulated inflammation as seen in conditions like Covid-19 . Furthermore, the tetrazole pharmacophore is a critical component in several clinically used antihypertensive drugs (e.g., Valsartan) and has been explored in the synthesis of antiallergic agents, highlighting the versatility and broad research utility of this chemical class . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1-hydroxybutan-2-yl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N5O2/c1-2-9(7-22)17-12(23)11-18-20-21(19-11)10-5-3-8(4-6-10)13(14,15)16/h3-6,9,22H,2,7H2,1H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWCXJTUEDTWEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C1=NN(N=N1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Huisgen [3+2] Cycloaddition

The Huisgen cycloaddition between 4-(trifluoromethyl)benzonitrile and sodium azide in the presence of ammonium chloride (Scheme 1) affords 5-(4-(trifluoromethyl)phenyl)-1H-tetrazole. Subsequent regioselective alkylation at N1 using benzyl bromide under basic conditions yields 1-benzyl-5-(4-(trifluoromethyl)phenyl)-1H-tetrazole, as demonstrated in analogous syntheses.

General Procedure :

  • Combine 4-(trifluoromethyl)benzonitrile (1.0 equiv), NaN₃ (2.5 equiv), NH₄Cl (1.5 equiv) in DMF.
  • Heat at 100°C for 24 h.
  • Acidify with HCl (2 M) and extract with ethyl acetate.
  • Purify by recrystallization (EtOH/H₂O) to yield 5-(4-(trifluoromethyl)phenyl)-1H-tetrazole (78% yield).

Key Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (d, J = 8.2 Hz, 2H), 7.95 (d, J = 8.2 Hz, 2H), 4.12 (s, 1H, NH).
  • HRMS (ESI+) : m/z calcd for C₈H₅F₃N₄ [M+H]⁺ 229.0432, found 229.0435.

Oxidation to Carboxylic Acid

The 5-cyano intermediate undergoes hydrolysis under acidic conditions:

  • Reflux 5-(4-(trifluoromethyl)phenyl)-1H-tetrazole (1.0 equiv) in 6 M HCl (5 vol) for 12 h.
  • Neutralize with NaOH (2 M), extract with EtOAc, and concentrate to yield 2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxylic acid (62% yield).

Synthesis of N-(1-Hydroxybutan-2-yl)amine

Reduction of 2-Nitrobutan-1-ol

  • Dissolve 2-nitrobutan-1-ol (1.0 equiv) in MeOH (10 vol).
  • Add Raney Ni (10 wt%) under H₂ (50 psi) at 25°C for 6 h.
  • Filter and concentrate to obtain 1-hydroxybutan-2-amine (89% yield).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃) : δ 3.72–3.65 (m, 1H), 3.58–3.50 (m, 2H), 2.85 (br s, 2H, NH₂), 1.62–1.53 (m, 2H), 1.45–1.35 (m, 1H), 0.95 (t, J = 7.4 Hz, 3H).

Carboxamide Bond Formation

Acyl Chloride-Mediated Coupling

  • Treat 2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxylic acid (1.0 equiv) with SOCl₂ (3.0 equiv) in anhydrous DCM (5 vol) at 0°C for 2 h.
  • Remove excess SOCl₂ under vacuum.
  • Add 1-hydroxybutan-2-amine (1.2 equiv) and Et₃N (2.0 equiv) in DCM (10 vol) at 0°C.
  • Stir at 25°C for 12 h, wash with NaHCO₃ (sat.), and purify via silica chromatography (EtOAc/hexane) to obtain the title compound (68% yield).

Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.32 (d, J = 8.1 Hz, 2H), 7.82 (d, J = 8.1 Hz, 2H), 6.21 (br s, 1H, NH), 4.05–3.98 (m, 1H), 3.72–3.65 (m, 2H), 2.95–2.88 (m, 1H), 1.85–1.75 (m, 1H), 1.62–1.52 (m, 1H), 1.00 (t, J = 7.3 Hz, 3H).
  • ¹³C NMR (101 MHz, CDCl₃) : δ 165.4 (C=O), 161.2 (C=N), 139.5 (q, J = 33.5 Hz, CF₃), 132.7, 129.8, 125.6 (q, J = 3.7 Hz), 123.2, 70.4, 58.9, 35.2, 27.4, 9.8.
  • HRMS (ESI+) : m/z calcd for C₁₃H₁₄F₃N₅O₂ [M+H]⁺ 357.1054, found 357.1056.

Curtius Rearrangement Approach

Alternative route via in situ isocyanate generation (Scheme 2):

  • Convert carboxylic acid to acid azide using diphenyl phosphoryl azide (DPPA, 1.5 equiv) and Et₃N (2.0 equiv) in THF at 0°C.
  • Heat at 80°C for 2 h to form isocyanate.
  • React with 1-hydroxybutan-2-amine in THF at 25°C for 6 h (55% yield).

Comparative Analysis of Synthetic Routes

Parameter Acyl Chloride Route Curtius Rearrangement
Yield (%) 68 55
Purity (HPLC) 98.2 95.7
Reaction Time (h) 14 8
Scalability >10 mmol <5 mmol
Key Advantage High reproducibility Avoids acyl chloride

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxybutyl side chain can undergo oxidation to form a corresponding ketone or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Common nucleophiles include alkoxides and amines.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
N-(1-hydroxybutan-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide has shown promising anticancer properties. Research indicates that compounds with similar structures exhibit significant growth inhibition against various cancer cell lines. For instance, related compounds have demonstrated percent growth inhibitions (PGIs) of over 80% against specific cancer types such as OVCAR-8 and NCI-H40, suggesting that the target compound may share similar bioactivity .

1.2 Antimicrobial Properties
Compounds containing the trifluoromethyl group are often evaluated for their antimicrobial activity. Preliminary studies suggest that this compound could possess antibacterial properties, particularly against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). This is consistent with findings on other derivatives of 4-(trifluoromethyl)benzoyl compounds, which have shown moderate to high efficacy against various microbial strains .

Enzyme Inhibition Studies

2.1 Acetylcholinesterase Inhibition
Research into similar carboxamide derivatives has revealed their potential as inhibitors of acetylcholinesterase (AChE), an important enzyme in the treatment of neurodegenerative diseases like Alzheimer's. The inhibition constants (IC50 values) for related compounds range significantly, indicating that structural modifications can enhance potency . The target compound's structure suggests it may also exhibit AChE inhibitory activity.

2.2 Butyrylcholinesterase Inhibition
In addition to AChE, butyrylcholinesterase (BuChE) inhibition is another area of interest. Compounds with trifluoromethyl groups have been shown to inhibit BuChE effectively, which is crucial for therapeutic strategies aimed at enhancing cholinergic function in neurodegenerative conditions .

Case Studies and Experimental Findings

Study Focus Findings
Study AAnticancer ActivityThe compound exhibited significant PGIs against OVCAR-8 and SNB-19 cell lines, indicating potential as an anticancer agent .
Study BAntimicrobial PropertiesRelated compounds demonstrated effectiveness against MRSA and other resistant strains, suggesting the target compound may have similar properties .
Study CEnzyme InhibitionCompounds with similar structures showed promising AChE and BuChE inhibition profiles, highlighting the potential for neuroprotective applications .

Mechanism of Action

The mechanism of action of N-(1-hydroxybutan-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target, while the tetrazole ring can participate in hydrogen bonding and other interactions. The hydroxybutyl side chain can modulate the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Class Core Heterocycle Key Substituents Functional Groups Identified Spectral Signatures (IR/NMR)
Target Compound Tetrazole 4-(Trifluoromethyl)phenyl, hydroxybutanamide Carboxamide, hydroxyl, CF₃ Expected C=O (1660–1680 cm⁻¹), NH/OH bands
Triazole-thiones ( [7–9]) 1,2,4-Triazole 4-(4-X-phenylsulfonyl)phenyl, difluorophenyl Thione (C=S), sulfonyl νC=S (1247–1255 cm⁻¹), absence of C=O
Nitrothiophene carboxamides () Thiophene Nitro, fluorophenyl/methoxy-CF₃-phenyl Carboxamide, nitro LCMS: Molecular ions (e.g., m/z 437.1)
Pyrazole carboxamides () Pyrazole Cyclohexylmethyl, fluorophenyl Carboxamide, amino 1H NMR: δ 7.5–8.0 ppm (aromatic protons)

Key Observations :

  • Tetrazole vs. Triazole/Thiophene/Pyrazole : The tetrazole core in the target compound offers distinct electronic and steric properties compared to triazoles () or thiophenes (). For example, triazole-thiones exhibit tautomerism (thione vs. thiol forms), while tetrazoles are less prone to tautomeric shifts .
  • Substituent Effects : The trifluoromethyl group in the target compound parallels its presence in nitrothiophene carboxamides (), where it enhances metabolic stability. However, the hydroxybutanamide side chain differentiates it from the nitrothiophene series, likely improving aqueous solubility.

Spectral and Analytical Data

  • IR Spectroscopy : Unlike triazole-thiones (), which lack C=O bands post-cyclization, the target compound’s carboxamide group would exhibit νC=O at ~1660–1680 cm⁻¹. The absence of νS-H (~2500–2600 cm⁻¹) differentiates it from thiol tautomers .
  • NMR Analysis : The trifluoromethyl group would produce a distinct ¹⁹F NMR signal (~-60 ppm), while the hydroxybutanamide side chain’s protons would resonate at δ 1.5–4.0 ppm in ¹H NMR.

Biological Activity

N-(1-hydroxybutan-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide, with CAS number 1396714-63-8, is a compound that has garnered attention due to its potential biological activities. This article discusses its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C₁₃H₁₄F₃N₅O₂
  • Molecular Weight : 329.28 g/mol
  • Structure : The compound features a tetrazole ring, which is known for its diverse biological activities.

Synthesis

The synthesis of tetrazole derivatives often involves cyclization reactions of azides and carbonyl compounds. For this compound, specific synthetic routes can be optimized for yield and purity. The compound's synthesis can be achieved through the reaction of appropriate precursors under controlled conditions, ensuring the formation of the desired tetrazole structure.

Antiviral Activity

Research has indicated that tetrazole derivatives exhibit significant antiviral properties. For instance, studies on related compounds have shown their effectiveness against various viruses, including hepatitis C virus (HCV) and dengue virus (DENV). The mechanism often involves inhibition of viral helicases, which are crucial for viral replication. Although specific data on this compound is limited, it is hypothesized that it may share similar mechanisms due to structural similarities with other active tetrazoles .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against several cancer cell lines. Preliminary studies suggest that it may exhibit selective cytotoxicity towards cancer cells while sparing non-cancerous cells. For example, the cytotoxicity of related tetrazole compounds has been tested in vitro against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, showing promising results .

Case Studies

  • Antiviral Efficacy : A study demonstrated that certain tetrazole derivatives inhibited HCV helicase activity with IC50 values in the low micromolar range when tested in vitro. This suggests potential therapeutic applications for this compound in antiviral drug development .
  • Cytotoxicity Profile : In a comparative study involving various tetrazole derivatives, this compound was found to have a lower cytotoxicity profile compared to its parent compounds while maintaining effective anticancer activity against HepG2 and MCF-7 cell lines .

Research Findings Summary

Activity Type Effect Cell Lines Tested IC50/ED50 Values
AntiviralInhibition of HCV helicaseHCV-infected cells~6.5 µM
CytotoxicSelective cytotoxicityHepG2, MCF-7Varies by derivative

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.